乙基哌啶-4-羧酸盐酸盐

描述

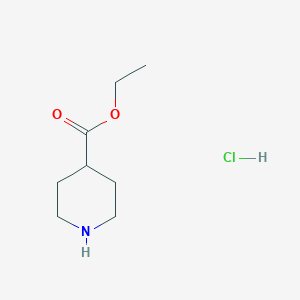

Ethyl piperidine-4-carboxylate hydrochloride is a chemical compound that is significant in various chemical syntheses and pharmaceutical applications. It is related to piperidine derivatives, which are known for their biological activities, including anti-acetylcholinesterase properties . The compound is also an intermediate in the synthesis of other chemicals, such as cisapride, which is a gastrointestinal stimulant .

Synthesis Analysis

The synthesis of ethyl piperidine-4-carboxylate hydrochloride involves several steps, including esterification, hydrogenation, and microbial reduction. One method starts with isonicotinic acid, which undergoes esterification and hydrogenation to yield ethyl 4-piperidinecarboxylate with high purity . Another approach involves the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields the hydrochloride salt with high diastereo- and enantioselectivity . Additionally, the compound can be synthesized through esterification reactions using piperidine-4-carboxylic acid and ethanol, with thionyl chloride and trimethylchlorosilane as reagents .

Molecular Structure Analysis

The molecular structure of ethyl piperidine-4-carboxylate hydrochloride has been characterized by various techniques, including single crystal X-ray diffraction. The piperidine ring typically adopts a chair conformation, and the carboxyl group is in the equatorial position. In the crystal structure, the chloride anion forms hydrogen bonds with the carboxyl group, and there are additional electrostatic interactions between the protonated nitrogen of the piperidine ring and the chloride anion .

Chemical Reactions Analysis

Ethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including those that lead to the formation of anti-acetylcholinesterase agents. For instance, the introduction of bulky moieties or phenyl groups at specific positions on the piperidine ring can significantly enhance the compound's activity against acetylcholinesterase . The compound can also participate in Knoevenagel condensation reactions, which are useful in synthesizing molecules with potential antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl piperidine-4-carboxylate hydrochloride are influenced by its molecular structure. The compound's crystalline form, hydrogen bonding, and electrostatic interactions contribute to its stability and reactivity. The orthorhombic crystal structure and the specific hydrogen bond lengths are crucial for understanding the compound's behavior in various chemical environments . The compound's reactivity in microbial reduction and esterification reactions also highlights its versatility as an intermediate in organic synthesis .

科学研究应用

哌啶衍生物的合成

哌啶是设计药物最重要的合成片段之一,在制药行业中起着重要作用 . 乙基哌啶-4-羧酸盐酸盐可用于分子内和分子间反应,导致形成各种哌啶衍生物:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .

SMN 蛋白调节剂的合成

该化合物用作合成 SMN 蛋白调节剂的反应物 . SMN 蛋白在运动神经元存活中起着至关重要的作用,调节剂可能在脊髓性肌萎缩症等疾病中具有潜在的治疗应用。

β-芳基和 β-氨基取代脂肪族酯的合成

乙基哌啶-4-羧酸盐酸盐用于通过铑催化的串联双键迁移/共轭加成合成β-芳基和β-氨基取代的脂肪族酯 . 由于这些化合物具有生物活性,因此在药物化学中具有潜在的应用。

硝基乙二胺的合成

该化合物用于硝基咪唑烷酮的亲核开环以合成硝基乙二胺 . 硝基乙二胺是有机合成中的重要中间体,在药物和农用化学品的合成中具有应用。

受体激动剂和拮抗剂的合成

乙基哌啶-4-羧酸盐酸盐用作合成受体激动剂和拮抗剂的构建块 . 这些化合物在药物发现和开发中至关重要,因为它们可以调节受体的活性并具有潜在的治疗应用。

4-氨基-5-氯-2-甲氧基苯甲酰胺衍生物的合成

该化合物用作合成4-氨基-5-氯-2-甲氧基- N - [1- [5- (1-甲基吲哚-3-基羰基氨基)戊基]哌啶-4-基甲基]苯甲酰胺衍生物的起始试剂 . 由于这些衍生物具有生物活性,因此在药物化学中具有潜在的应用。

作用机制

Target of Action

Ethyl piperidine-4-carboxylate hydrochloride, also known as Piperidine-4-carboxylic acid ethyl ester hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used as a reactant for the synthesis of various compounds, including smn protein modulators, β-aryl and β-amino-substituted aliphatic esters, and nitroethylenediamines . These reactions suggest that the compound may interact with its targets through mechanisms such as rhodium-catalyzed tandem double bond migration/conjugate addition and nucleophilic ring opening .

Pharmacokinetics

Its water solubility, which can impact bioavailability, is mentioned but without specific values . Further pharmacokinetic studies are needed to understand how these properties influence the compound’s bioavailability.

Result of Action

Its role as a reactant in the synthesis of various compounds suggests that it may have indirect effects on cellular processes

安全和危害

属性

IUPAC Name |

ethyl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZAKTXWTXRXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594398 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147636-76-8 | |

| Record name | Ethyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride observed in a clinical setting?

A1: Research indicates that Piperidine-4-carboxylic acid ethyl ester hydrochloride exhibits potent analgesic (pain-relieving) and antispasmodic properties. [, , ]. Studies show its effectiveness in managing postoperative pain and restlessness, offering a potential alternative to morphine []. Additionally, its combined atropine-like and sedative effects make it particularly suitable for treating severe colicky pain [].

Q2: Are there any specific patient populations where caution is advised when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A2: Yes, research suggests exercising caution when administering Piperidine-4-carboxylic acid ethyl ester hydrochloride to specific patient groups. For instance, its use in individuals with bronchial asthma has been investigated []. Additionally, caution is recommended for ambulatory and elderly patients due to a higher incidence of dizziness and potential syncope [].

Q3: Beyond its analgesic and antispasmodic effects, have any other noteworthy observations been made regarding the effects of Piperidine-4-carboxylic acid ethyl ester hydrochloride?

A3: While generally considered safe, research has documented potential side effects associated with Piperidine-4-carboxylic acid ethyl ester hydrochloride. These include dizziness, perspiration, and dryness of the mouth []. There are also reports suggesting a possibility for habit formation and, in isolated cases, the potential to induce delirium [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)